molecular formula C21H20N8OS B2664228 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034232-93-2

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide

Katalognummer: B2664228
CAS-Nummer: 2034232-93-2
Molekulargewicht: 432.51
InChI-Schlüssel: VTHFIDNFAIEPDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H20N8OS and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates various bioactive moieties that may contribute to its biological activity, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N6OC_{17}H_{18}N_{6}O with a molecular weight of approximately 318.38 g/mol. The compound features multiple functional groups, including a carboxamide, thiazole, and pyrimidine rings, which are known to enhance biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole-based compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : IC50 values reported around 3.79 µM.
  • A549 (lung cancer) : Notable inhibitory effects were observed with IC50 values ranging from 0.95 nM to 42.30 µM depending on the specific derivative tested .

The compound's structural components suggest it may inhibit critical pathways involved in tumor growth and proliferation.

The biological activity of the compound is likely mediated through several mechanisms:

  • Kinase Inhibition : Compounds with similar structures have been identified as inhibitors of various kinases, including Aurora-A kinase and CDK2, which are crucial for cell cycle regulation .
  • DNA Interaction : Some studies indicate that pyrazole derivatives can bind to DNA, affecting replication and transcription processes, thus exerting their anticancer effects .
  • Inflammatory Pathway Modulation : The presence of thiazole and pyrimidine rings may also suggest potential anti-inflammatory activities by modulating signaling pathways involved in inflammation .

Table 1: Summary of Biological Activities

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF73.79Kinase inhibition
Compound BA5490.95DNA binding
Compound CHepG20.067CDK2 inhibition
Compound DP81517.82Anti-inflammatory

Note: Data derived from various studies on pyrazole derivatives .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The lipophilicity indicated by an XLogP value suggests good absorption characteristics.
  • Distribution : The presence of multiple polar functional groups may influence its distribution within biological systems.
  • Metabolism : The metabolic pathways remain to be fully elucidated but are crucial for determining efficacy and safety profiles.

Wissenschaftliche Forschungsanwendungen

Inhibition of Proliferative Diseases

The compound has been identified as part of a new class of thiazole-pyrimidine derivatives aimed at treating proliferative diseases such as cancer. In vitro studies have demonstrated its ability to inhibit cell proliferation by targeting CDK pathways. For instance, it has been tested against acute myeloid leukemia cell lines, showing significant cytotoxic effects .

Case Studies

Several studies have documented the efficacy of similar compounds:

  • Study on Acute Myeloid Leukemia : A representative compound from the same class was evaluated for its effects on MV4-11 cells. Results indicated that treatment led to apoptosis and cell cycle arrest at specific concentrations, highlighting the therapeutic potential of these compounds in hematological malignancies .
Study FocusCell LineConcentration (μM)Result
Inhibition of CDK activityMV4-110.25 - 2.50Induced apoptosis and cell cycle arrest

Broader Therapeutic Potential

Beyond oncology, compounds with similar structures have been investigated for their potential in treating other conditions linked to aberrant kinase activity. The modulation of CDK activity is being explored for various proliferative disorders beyond cancer, including certain autoimmune diseases .

Eigenschaften

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8OS/c1-13-7-14(2)29(27-13)19-8-18(23-12-24-19)28-9-15(10-28)20(30)26-21-25-17(11-31-21)16-5-3-4-6-22-16/h3-8,11-12,15H,9-10H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHFIDNFAIEPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.